molecular formula C12H8ClFN2O B2964332 2-Chloro-N-(4-fluorophenyl)nicotinamide CAS No. 57841-99-3

2-Chloro-N-(4-fluorophenyl)nicotinamide

Cat. No.: B2964332
CAS No.: 57841-99-3
M. Wt: 250.66
InChI Key: AZEXRMFJVLDPOL-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-fluorophenyl)nicotinamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This nicotinamide derivative features a chloro-substituted pyridine ring and a fluoro-substituted aniline moiety, a structural pattern common in pharmacologically active molecules. As a member of the nicotinamide analogue family, it serves as a valuable scaffold for investigating structure-activity relationships in antifungal and antibacterial research . Research Applications and Potential: This compound is intended for research use only and is not for diagnostic or therapeutic applications. Its primary research value lies in its potential as a building block for developing new therapeutic agents against fungal and bacterial pathogens. Research on structurally similar nicotinamide derivatives has demonstrated promising antifungal activity against Candida albicans , including fluconazole-resistant strains, suggesting potential applications in combating invasive fungal infections . Furthermore, the presence of both chloro and fluoro substituents in analogous compounds has been associated with enhanced antibacterial efficacy, particularly against challenging Gram-negative pathogens such as Klebsiella pneumoniae . The strategic incorporation of halogen atoms is known to influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making this compound a versatile intermediate in drug discovery programs . Quality and Availability: Supplied with a documented purity of 95%, this compound is suitable for various experimental applications, including biological screening, synthetic chemistry, and lead optimization studies. Researchers can utilize this material to explore new chemical space in antimicrobial drug development, potentially contributing to addressing the critical need for novel therapeutic options against drug-resistant microorganisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-11-10(2-1-7-15-11)12(17)16-9-5-3-8(14)4-6-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEXRMFJVLDPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Chloro N 4 Fluorophenyl Nicotinamide

Established Synthetic Pathways for 2-Chloro-N-(4-fluorophenyl)nicotinamide

Synthesis from 2-Chloronicotinoyl Chloride and Substituted Anilines

The most direct and conventional method for synthesizing this compound is through the acylation of 4-fluoroaniline (B128567) with 2-chloronicotinoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acyl chloride.

The general procedure involves dissolving the substituted aniline, in this case, 4-fluoroaniline, in a suitable solvent. google.com An acid binder, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrochloric acid byproduct generated during the reaction. google.com The 2-chloronicotinoyl chloride, often dissolved in the same or a compatible solvent, is then added dropwise to the aniline solution, typically at room temperature or under gentle heating. google.comijpsr.info The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). ijpsr.info Upon completion, the reaction mixture is typically washed with water to remove the hydrochloride salt of the base and other water-soluble impurities. The final product is then isolated by removal of the solvent, followed by purification techniques such as recrystallization or column chromatography. google.com

A patent describing the synthesis of a similar compound, 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide (B372718), outlines a process where 2-chloronicotinoyl chloride is added to a solution of the corresponding aniline in a solvent, which is then heated to reflux for several hours to complete the reaction. google.com

Table 1: Representative Reaction Parameters for Nicotinamide Synthesis

Reactant AReactant BAcid Binder/BaseSolventKey Conditions
N-isopropyl-4-fluoroanilineChloroacetyl chlorideTriethylamineInert SolventNormal temperature, 4-6 hours reaction time. google.com
4'-chloro-2-phenylaniline2-chloronicotinoyl chlorideNot specifiedNot specifiedWarming to reflux, 5 hours reaction time. google.com
Various aliphatic/aromatic aminesChloroacetyl chlorideNot specifiedNot specifiedRoom temperature, stirring for few hours. ijpsr.info

Utilization of Specific Precursor Compounds in Nicotinamide Synthesis

The nicotinamide framework itself can be synthesized from various precursor molecules. A common industrial method for preparing nicotinamide (Vitamin B3) involves the hydrolysis of 3-cyanopyridine. google.com This process can be carried out using a catalyst, such as manganese dioxide, in a solvent system like alcohol and water, under heating. google.com The use of a mixed alcohol-water system can help to control the generation of nicotinic acid as a byproduct. google.com

Enzymatic and biosynthetic pathways also provide insight into the formation of the core nicotinamide structure. nih.gov In biological systems, niacin (which includes nicotinic acid and nicotinamide) is synthesized from the precursor tryptophan. nih.gov Nicotinic acid is a direct precursor for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. nih.gov While these biological methods are not typically used for the direct laboratory synthesis of substituted nicotinamides like this compound, they inform the fundamental chemistry of the pyridine ring system.

Advanced Synthetic Techniques Applicable to this compound Analogues

To improve efficiency, yield, and explore a wider range of structural diversity, advanced synthetic techniques can be applied to the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netbeilstein-journals.org

For the synthesis of nicotinamide analogues, a microwave-assisted protocol would typically involve placing the reactants (e.g., a substituted 2-chloronicotinic acid derivative and an aniline) in a microwave-safe reaction vial with a suitable solvent and catalyst. nih.gov The reaction is then subjected to microwave irradiation at a set temperature for a short period, often ranging from minutes to an hour. beilstein-journals.orgnih.gov This method has been successfully used for the synthesis of various heterocyclic compounds, including N-alkylated 2-pyridones and 2-amino-4-chloro-pyrimidine derivatives. beilstein-journals.orgnih.gov The efficiency of this technique makes it highly suitable for the rapid generation of libraries of analogues for research and drug discovery purposes. beilstein-journals.org

Table 2: Advantages of Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction TimeHours (e.g., 5-6 h, 24 h)Minutes (e.g., 5-10 min, 15-30 min) researchgate.netbeilstein-journals.orgnih.gov
YieldOften lower (e.g., 49%, 65-77%)Often higher (e.g., 82%, 81-94%) beilstein-journals.org
Side ProductsMore prevalentDrastic reduction beilstein-journals.org
ConditionsBulk heatingTargeted, rapid heating researchgate.net

Palladium-Catalyzed Coupling Reactions in Pyridine-Amide Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These methods offer a versatile approach to synthesizing complex amides and their analogues.

One of the most important methods for forming the N-aryl bond in the target molecule's analogues is the Buchwald-Hartwig amination. This reaction enables the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. acs.org This could be applied to couple 2-chloronicotinamide (B82574) with 1-fluoro-4-iodobenzene, for instance, to form the desired product.

Another powerful technique is palladium-catalyzed aminocarbonylation. researchgate.netacs.org This reaction constructs the amide bond directly by combining an aryl halide, an amine, and carbon monoxide. This method is highly efficient for creating aromatic amides from less reactive aryl chlorides. researchgate.net The use of solid, non-gaseous precursors for carbon monoxide and ammonia (B1221849) has also been developed, simplifying the experimental setup. acs.org These reactions typically employ a palladium(0) catalyst, which can be generated in-situ, along with specific phosphine (B1218219) ligands to facilitate the catalytic cycle. researchgate.net

Table 3: Relevant Palladium-Catalyzed Reactions for Pyridine-Amide Synthesis

Reaction NameBond FormedKey ReactantsCatalyst System
Buchwald-Hartwig AminationAryl C-NAryl Halide, AminePalladium Catalyst, Base, Ligand. acs.org
AminocarbonylationAmide (CO-N)Aryl Halide, Amine, Carbon MonoxidePalladium Catalyst, Base, Ligand. researchgate.netacs.org
Suzuki CouplingAryl C-CAryl Halide, Boronic AcidPalladium Catalyst, Base. google.comyoutube.com

Strategies for Structural Modifications and Analog Design

The design and synthesis of analogues of this compound are driven by the need to explore structure-activity relationships (SAR) and optimize physicochemical properties. mdpi.comuts.edu.au Strategies for structural modification often focus on several key areas of the molecule: the pyridine ring, the aniline ring, and the amide linker.

Modification of the Pyridine Ring: Substituents on the pyridine ring can be varied to influence electronic properties and potential interactions with biological targets. The chlorine atom at the 2-position is a key site for modification. It can be replaced with other halogens, small alkyl groups, or cyano groups through various synthetic transformations. mdpi.com

Modification of the Phenyl Ring: The 4-fluorophenyl group can be readily exchanged for other substituted anilines during the initial synthesis. ijpsr.info Introducing different functional groups (e.g., methoxy, nitro, trifluoromethyl) at various positions on the phenyl ring allows for a systematic investigation of how electronics and sterics affect the molecule's properties. clearsynth.com

Alterations to the Amide Linker: While less common, the amide linker itself can be modified. For instance, creating thioamide analogs or incorporating alkyl groups on the amide nitrogen can significantly alter the molecule's conformation and hydrogen bonding capabilities. google.com

Systematic Variation of Aryl Substitutions on the N-Phenyl Moiety

A common strategy to explore the chemical space around the this compound core is to vary the electronic and steric properties of the N-phenyl ring. This is typically achieved by reacting 2-chloronicotinoyl chloride with a series of substituted anilines. The nature and position of the substituents on the aniline ring can significantly influence the biological activity of the resulting nicotinamide derivatives.

Research has shown that introducing different functional groups on the phenyl ring can modulate the compound's efficacy. For instance, the synthesis of a series of N-(substituted phenyl)-2-chloronicotinamides allows for a systematic investigation of how electron-donating and electron-withdrawing groups affect activity. The general synthetic scheme involves the condensation of 2-chloronicotinoyl chloride with various anilines in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (B109758) or toluene.

Below is a table showcasing a representative set of derivatives synthesized through this methodology:

Compound IDAryl Substituent (R)Resulting Compound Name
1 H2-Chloro-N-phenylnicotinamide
2 3-NO₂2-Chloro-N-(3-nitrophenyl)nicotinamide
3 4-NO₂2-Chloro-N-(4-nitrophenyl)nicotinamide
4 3-Cl, 4-FN-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide

The synthesis of these analogs allows for the exploration of SAR, for example, in the context of antifungal or herbicidal activity. nih.gov

Functional Group Interconversions on the Pyridine Ring

The pyridine ring of this compound, particularly the chlorine atom at the 2-position, is a key site for functional group interconversions. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the 2-position for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the displacement of the chloro group by a variety of nucleophiles, leading to a diverse range of derivatives with potentially new or improved biological activities.

Common nucleophiles used in these reactions include amines, alcohols, thiols, and hydrazines. For example, the reaction with amines or anilines can introduce a substituted amino group at the 2-position. A notable example is the synthesis of N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide, which demonstrates the displacement of the chlorine with an amine. ontosight.ai

The reaction conditions for these substitutions typically involve heating the this compound with the desired nucleophile, often in the presence of a base to neutralize the HCl generated. The choice of solvent depends on the nucleophile and reaction temperature.

The following table provides examples of derivatives obtained through functional group interconversions on the pyridine ring:

Compound IDNucleophileResulting Compound Name
5 2-PhenylethanamineN-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide ontosight.ai
6 Hydrazine (NH₂NH₂)N-(4-fluorophenyl)-2-hydrazinylnicotinamide
7 Sodium methoxide (B1231860) (NaOCH₃)N-(4-fluorophenyl)-2-methoxynicotinamide
8 Sodium thiomethoxide (NaSCH₃)N-(4-fluorophenyl)-2-(methylthio)nicotinamide

Exploration of Amide Linkage Derivatives

Modification of the amide linkage itself is another avenue for the derivatization of this compound. While the amide bond is generally stable, its properties can be altered, or it can be replaced with bioisosteres to explore different chemical and physical properties.

One approach is the synthesis of N-alkoxy-2-chloronicotinamides. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides have been synthesized by reacting 2-chloronicotinic acid with O-(substituted benzyl)hydroxylamines. nih.govresearchgate.net This modification introduces an oxygen atom adjacent to the amide nitrogen, altering the electronics and conformational flexibility of the linker.

Another strategy involves the reduction of the amide carbonyl to a methylene (B1212753) group, which would yield a secondary amine linkage. However, this transformation can be challenging in the presence of other reducible functional groups. More advanced methods in organic synthesis focus on the activation of the C-N amide bond for further transformations, although these are often complex and may not be readily applicable. nih.gov

Below is a table of conceptual derivatives based on the modification of the amide linkage:

Compound IDModificationResulting Compound Name
9 Introduction of an N-methoxy group2-Chloro-N-(4-fluorophenyl)-N-methoxynicotinamide
10 Replacement with a thioamide2-Chloro-N-(4-fluorophenyl)nicotinethioamide
11 N-methylation2-Chloro-N-(4-fluorophenyl)-N-methylnicotinamide

Molecular Characterization and Structural Elucidation of 2 Chloro N 4 Fluorophenyl Nicotinamide and Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are instrumental in confirming the covalent structure of 2-Chloro-N-(4-fluorophenyl)nicotinamide by probing the magnetic and vibrational properties of its constituent atoms and bonds.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

For a typical N-aryl nicotinamide (B372718) structure, the aromatic protons of the nicotinoyl and phenyl rings would appear in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 9.0 ppm. The amide proton (N-H) would likely be observed as a broad singlet, with its chemical shift influenced by solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is expected to resonate at a significantly downfield position, typically in the range of 160-170 ppm. The aromatic carbons would produce a series of signals in the 110-160 ppm region. The carbon atom attached to the fluorine atom in the 4-fluorophenyl ring would exhibit a characteristic splitting pattern due to carbon-fluorine coupling.

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Nicotinoyl Ring Protons 7.5 - 8.8 120 - 155
4-Fluorophenyl Ring Protons 7.1 - 7.8 115 - 165 (with C-F coupling)
Amide Proton (N-H) Variable (broad singlet) -

Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its amide and aromatic functionalities.

Key vibrational modes would include the N-H stretching of the amide group, typically observed in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is a strong and sharp peak, expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The presence of the C-Cl and C-F bonds would also give rise to characteristic absorptions in the fingerprint region (below 1300 cm⁻¹).

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide N-H Stretch 3200 - 3400
Amide C=O Stretch 1650 - 1680
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1400 - 1600
Aryl Halide C-Cl Stretch 1000 - 1100

Mass Spectrometry (LC-QTOF-MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₂H₈ClFN₂O), the expected exact mass can be calculated. Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules, and would likely produce a prominent protonated molecular ion [M+H]⁺. The isotopic pattern of this ion would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

X-ray Crystallography Studies of Related Nicotinamide Structures

Single-crystal X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

A study by Cuffini et al. (2006) reported the synthesis and crystal structure of this compound as a monohydrate (C₁₂H₈ClFN₂O·H₂O). iucr.org The crystals were grown from an aqueous solution. iucr.org The study revealed that in the crystal lattice, the molecules form sheets through a network of hydrogen bonds involving the amide group, the pyridine (B92270) nitrogen, and the water molecule of crystallization. iucr.org Specifically, N—H···O, O—H···O, and O—H···N hydrogen bonds, along with aromatic π···π stacking interactions, are responsible for the formation of these sheets. iucr.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the calculated theoretical percentages based on the compound's molecular formula to verify its elemental composition and purity.

For this compound, with the molecular formula C₁₂H₈ClFN₂O, the theoretical elemental composition can be calculated as follows:

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.011 12 144.132 57.50%
Hydrogen H 1.008 8 8.064 3.22%
Chlorine Cl 35.453 1 35.453 14.14%
Fluorine F 18.998 1 18.998 7.58%
Nitrogen N 14.007 2 28.014 11.18%
Oxygen O 15.999 1 15.999 6.38%

| Total | | | | 250.66 | 100.00% |

Experimental elemental analysis results that closely match these theoretical values would provide strong evidence for the correct elemental composition of the synthesized compound.

Biological Activities and Preclinical Investigations of 2 Chloro N 4 Fluorophenyl Nicotinamide and Its Derivatives

Antifungal Activities

Nicotinamide (B372718) analogues represent an important class of heterocyclic derivatives in the development of antifungal agents. nih.gov While many have been investigated for use as agricultural pesticides, such as the fungicide boscalid (B143098), recent research has focused on their potential against human pathogens. nih.gov

Efficacy Against Phytopathogenic Fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)

The control of phytopathogenic fungi like Rhizoctonia solani, the causative agent of rice sheath blight, is crucial for agriculture. nih.govmdpi.com Research into nicotinamide derivatives has shown activity against these types of plant pathogens. A 2014 study described a derivative, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide, which displayed moderate antifungal activity against both Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov This finding highlights the potential of the nicotinamide scaffold in developing agents to protect crops from fungal diseases. nih.gov

Spectrum of Activity Against Human Pathogenic Fungi (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

In the search for treatments for invasive fungal infections, which pose a significant threat to immunocompromised individuals, several nicotinamide derivatives have demonstrated notable efficacy against a range of human pathogenic fungi. semanticscholar.org One derivative, compound 16g (2-amino-N-(3-isopropylphenyl)nicotinamide), was identified as a particularly potent agent. nih.gov It exhibited excellent activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is comparable to the conventional antifungal drug fluconazole. nih.gov

Further investigation revealed that compound 16g possesses a broad spectrum of antifungal activity. nih.govsemanticscholar.org It showed potent activity against six strains of fluconazole-resistant C. albicans, with MIC values ranging from 0.125 to 1 µg/mL. semanticscholar.org Additionally, it displayed moderate activity against other Candida species, three strains of Cryptococcus neoformans, and three strains of Trichophyton. semanticscholar.org Another nicotinamide analogue was also reported to have excellent antifungal activities against C. albicans, C. neoformans, and Aspergillus fumigatus. nih.gov

Antifungal Activity of Nicotinamide Derivative 16g semanticscholar.org
Fungal SpeciesStrain TypeMIC Range (µg/mL)
Candida albicansFluconazole-Sensitive0.125–0.5
Candida albicansFluconazole-Resistant (6 strains)0.125–1
Other Candida spp.Not SpecifiedModerate Activity
Cryptococcus neoformansNot Specified (3 strains)Moderate Activity
Trichophyton spp.Not Specified (3 strains)Moderate Activity

Investigation into Fungal Cell Wall Disruption Mechanisms

The fungal cell wall is an attractive target for antifungal drugs because it is essential for the fungus and absent in human cells. drugbank.com Preclinical studies suggest that the antifungal properties of certain nicotinamide derivatives are linked to their ability to compromise this structure. semanticscholar.org The potent derivative, compound 16g , was found to exhibit fungicidal, anti-hyphal, and anti-biofilm activities in vitro. semanticscholar.org These effects were associated with its capacity to disrupt the cell wall of C. albicans. semanticscholar.org This mechanism of action makes such compounds promising candidates for further investigation as they specifically target the fungal cell. semanticscholar.org

Antibacterial Activities

Research into closely related chemical structures has revealed potential antibacterial applications. Specifically, the acetamide (B32628) derivative 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its activity against the Gram-negative bacterium Klebsiella pneumoniae, a pathogen known for causing a wide range of infections and having high rates of drug resistance. scielo.brmdpi.comresearchgate.net

Efficacy Against Specific Bacterial Strains (e.g., Klebsiella pneumoniae)

Studies have demonstrated that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide possesses antibacterial activity against K. pneumoniae. scielo.br The compound showed a Minimum Inhibitory Concentration (MIC) of 512 µg/mL against all strains tested. scielo.br While this indicates a moderate to weak level of activity when used alone, research suggests the chloro atom is directly related to its potency. mdpi.com The substance is thought to act on penicillin-binding protein, which would lead to cell lysis. mdpi.comnih.gov

Evaluation of Synergistic Effects with Co-Administered Antibacterial Agents

A key strategy to combat drug-resistant bacteria is the use of combination therapies. medrxiv.org The efficacy of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been evaluated in combination with several conventional antibiotics against K. pneumoniae. scielo.brresearchgate.net These studies use the Fractional Inhibitory Concentration Index (FICI) to classify the interaction, where a FICI of ≤ 0.5 indicates synergy. scielo.br

The results showed that the acetamide derivative could optimize the effects of several antibacterial drugs, reducing the concentrations needed to achieve bacterial death. scielo.br It demonstrated an additive effect when combined with ciprofloxacin (B1669076) and cefepime, and a synergistic effect with the carbapenem (B1253116) antibiotics meropenem (B701) and imipenem. scielo.brresearchgate.net However, its association with ceftazidime (B193861) resulted in indifference. scielo.brscielo.br These findings indicate a potential clinical use for such combinations in treating bacterial infections. scielo.br

Combination Effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with Antibiotics Against K. pneumoniae scielo.brresearchgate.netscielo.br
Co-Administered AgentClassObserved Effect
CiprofloxacinFluoroquinoloneAdditivity
CefepimeCephalosporin (β-Lactam)Additivity
CeftazidimeCephalosporin (β-Lactam)Indifference
MeropenemCarbapenem (β-Lactam)Synergism
ImipenemCarbapenem (β-Lactam)Synergism

Anticancer Activities

While research into the broad class of nicotinamide derivatives has revealed a range of biological activities, specific studies detailing the anticancer properties of 2-Chloro-N-(4-fluorophenyl)nicotinamide are not extensively available in the reviewed scientific literature. However, investigations into related nicotinamide structures provide insight into the potential cytotoxic effects of this class of compounds.

In Vitro Cytotoxicity in Various Cancer Cell Lines (e.g., MCF-7 human breast cancer, human colon cancer, human gastric cancer)

Direct in vitro cytotoxicity data for this compound against MCF-7 human breast cancer, human colon cancer, or human gastric cancer cell lines could not be identified in the reviewed literature. Research has, however, explored the effects of other nicotinamide derivatives. For instance, nicotinamide (NAM) itself has been shown to synergize the cytotoxicity of cisplatin (B142131) in MCF-7 cells. nih.gov Studies on other related structures, such as niclosamide (B1684120), have demonstrated a dose-dependent inhibition of viability in human gastric carcinoma cell lines, where it was found to induce cell cycle arrest and apoptosis. sonar.ch These findings relate to the broader class of nicotinamides and not specifically to this compound.

Preclinical In Vivo Studies in Xenograft Models (e.g., mouse xenograft models of human Burkitt lymphoma)

Preclinical in vivo studies investigating the efficacy of this compound or its closely related derivatives in xenograft models of human Burkitt lymphoma have not been detailed in the available scientific literature. The development of patient-derived xenograft (PDX) models for B-cell lymphomas, including Burkitt lymphoma, serves as a platform for future drug discovery and testing of novel therapeutic agents.

Herbicidal Activities

The herbicidal potential of this compound and its derivatives has been a subject of investigation, with several studies highlighting the phytotoxic activity of this chemical class against various weeds. The core structure, containing a 2-chloronicotinamide (B82574) moiety, is a key feature in several compounds designed as herbicides. sci-hub.boxnih.gov

Research into N-(arylmethoxy)-2-chloronicotinamides, a class of derivatives, has shown excellent herbicidal activity. usda.govnih.gov For example, the derivative 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide was found to possess potent herbicidal effects against duckweed (Lemna paucicostata), with a reported IC50 value of 7.8 μM. nih.gov This activity was significantly greater than that of the commercial herbicide clomazone (B1669216) (IC50 of 125 μM) under the same conditions. nih.gov

A patent for new herbicidal nicotinamide derivatives describes the activity of compounds with a general formula that includes structures closely related to this compound. google.com The patent provides data on the minimum effective dose (MED) required to achieve 90% growth reduction or kill of various weeds. While the specific compound this compound is not detailed, a close analogue, N-(4-fluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide, is used as an example. This compound demonstrated efficacy in controlling weeds such as Veronica persica (field speedwell), Galium aparine (cleavers), and Stellaria media (common chickweed) in pre- and post-emergence applications. google.com

The table below summarizes the reported herbicidal activity of a representative nicotinamide derivative.

Weed SpeciesGrowth Stage at ApplicationMinimum Effective Dose (MED) for 90% Control (kg/ha)
Alopecurus myosuroides (Black-grass)Post-emergence0.5
Avena fatua (Wild-oat)Post-emergence> 4.0
Sinapis alba (White mustard)Pre-emergence2.0
Stellaria media (Common chickweed)Post-emergence0.125
Veronica persica (Field speedwell)Post-emergence0.125
Galium aparine (Cleavers)Post-emergence0.5

Data derived from a patent for a representative nicotinamide derivative, N-(4-fluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide. google.com

Mechanistic Insights and Target Identification

Investigation of Biochemical Pathway Modulation

The compound's influence extends to several core biochemical pathways, primarily through the inhibition of essential enzymes after undergoing metabolic activation or by direct interaction.

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Salvage Pathway Regulation

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular metabolism and is also a substrate for enzymes involved in DNA repair and cell signaling. frontiersin.org Mammalian cells primarily rely on the NAD+ salvage pathway to regenerate NAD+ from its precursor, nicotinamide (NAM). frontiersin.orgstanford.edu This pathway is crucial for maintaining the cellular NAD+ pool. stanford.edu The rate-limiting step in this pathway is catalyzed by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). researchgate.net

Research into nicotinamide derivatives, a class to which 2-Chloro-N-(4-fluorophenyl)nicotinamide belongs, has shown that these molecules can be metabolized by the enzymes of the NAD+ salvage pathway. nih.gov Specifically, enzymes such as NAMPT and Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) can process these nicotinamide-like compounds. nih.gov This interaction means the compound does not merely block the pathway but is actively converted into other molecules, a process that is central to one of its key mechanisms of action. nih.gov

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

NAMPT is the critical enzyme that initiates the NAD+ salvage pathway by converting nicotinamide to nicotinamide mononucleotide (NMN). frontiersin.orgstanford.edu Due to the high metabolic rate of cancer cells and their subsequent reliance on NAD+ production, NAMPT has become a significant target in oncology. nih.govnih.gov While many therapeutic strategies focus on the direct inhibition of NAMPT to deplete NAD+ and induce metabolic stress in cancer cells, compounds like this compound interact with NAMPT as a substrate. nih.govnih.gov

Studies on structurally similar thiophenyl derivatives of nicotinamide demonstrate that they are metabolized by NAMPT and NMNAT1. nih.gov This enzymatic processing is a necessary step for the compound's bioactivation, converting it into an unnatural NAD adenine dinucleotide (AD) derivative. nih.gov Therefore, the interaction with NAMPT is not one of inhibition but of metabolic transformation, which is essential for the compound's ultimate cytotoxic effects. nih.gov

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govmostwiedzy.pl It catalyzes the NAD+-dependent oxidation of inosine 5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). mostwiedzy.pl By controlling the guanine nucleotide pool, IMPDH plays a critical role in DNA and RNA synthesis, making it a target for antiviral, immunosuppressive, and anticancer agents. nih.govmostwiedzy.pl

The unnatural NAD derivatives produced from the metabolism of nicotinamide analogues by the salvage pathway have been identified as potent inhibitors of IMPDH. nih.gov This mechanism of action involves a "Trojan horse" strategy: the parent compound is taken up by cells and activated by NAMPT and NMNAT1, and the resulting NAD analogue inhibits IMPDH, leading to cell death. nih.gov This inhibition effectively depletes the guanine nucleotide pools required for cell proliferation. nih.gov

Table 1: Mechanistic Pathway of IMPDH Inhibition by Nicotinamide Derivatives
StepProcessEnzyme(s) InvolvedOutcomeReference
1Cellular UptakeN/AParent compound enters the cell. nih.gov
2Metabolic Activation (Step 1)Nicotinamide Phosphoribosyltransferase (NAMPT)Parent compound is converted to an NMN analogue. nih.gov
3Metabolic Activation (Step 2)Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)The NMN analogue is converted to an unnatural NAD derivative. nih.gov
4Target InhibitionInosine Monophosphate Dehydrogenase (IMPDH)The NAD derivative inhibits IMPDH, blocking guanine nucleotide synthesis. nih.gov

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a unique enzyme that participates in both the citric acid cycle and the electron transport chain. nih.govnih.gov It oxidizes succinate to fumarate (B1241708) and transfers electrons to ubiquinone. nih.gov Inhibition of SDH disrupts mitochondrial respiration and is a well-established mechanism for fungicides. nih.govresearchgate.net

This compound, known in agricultural applications as nicobifen, is classified as an SDH inhibitor (SDHI) fungicide. researchgate.net The mechanism of SDHIs involves blocking the activity of the SDH enzyme complex, which impairs energy production in pathogenic fungi and ultimately leads to cell death. researchgate.net This inhibition is a primary mode of action for its fungicidal properties.

Elucidation of Molecular Interactions with Biological Receptors and Enzymes

The efficacy of this compound stems from its specific molecular interactions with its protein targets. As a substrate for NAMPT, the nicotinamide head of the molecule fits into the enzyme's active site, allowing for its phosphoribosylation.

For its role as an SDHI, the compound is understood to interact with the ubiquinone binding site (Q-site) of the SDH complex. wikipedia.org This binding pocket is formed at the interface of the SDHB, SDHC, and SDHD subunits. wikipedia.orgnih.gov The inhibitor molecule displaces ubiquinone, thereby preventing electron transfer from the iron-sulfur clusters to the quinone pool, which halts the respiratory chain. nih.gov The Q-site is a hydrophobic pocket, and the inhibitor's binding is stabilized by interactions with key amino acid residues, such as histidine, serine, arginine, and tyrosine within the different subunits. wikipedia.org

In its role as a precursor to an IMPDH inhibitor, the resulting NAD analogue binds to the NAD+ cofactor site on the IMPDH enzyme. researchgate.net This binding traps a key catalytic intermediate, preventing the final hydrolysis step of the reaction and thus blocking the production of XMP. researchgate.net

Identification of Specific Protein Targets

Based on current mechanistic understanding, this compound and its metabolites interact with several specific protein targets to exert their biological effects.

Table 2: Identified Protein Targets and Their Roles
Protein TargetRole in MechanismType of InteractionReference
Nicotinamide Phosphoribosyltransferase (NAMPT)Metabolically activates the parent compound.Substrate nih.gov
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)Completes the metabolic activation to an NAD analogue.Substrate nih.gov
Inosine Monophosphate Dehydrogenase (IMPDH)Inhibited by the NAD analogue, blocking guanine nucleotide synthesis.Inhibitor (via metabolite) nih.gov
Succinate Dehydrogenase (SDH) / Complex IIInhibited by the parent compound, blocking mitochondrial respiration.Inhibitor researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Features with Observed Biological Potency

The biological activity of nicotinamide (B372718) derivatives is intricately linked to the nature and position of substituents on both the pyridine (B92270) and the N-phenyl rings. While specific biological data for 2-Chloro-N-(4-fluorophenyl)nicotinamide is not extensively published in publicly available literature, SAR studies on closely related analogs, particularly those with antifungal properties, provide valuable insights.

A noteworthy analogue, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide , has demonstrated moderate antifungal activity against phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum. This suggests that the combined presence of chloro and fluoro substituents on the N-phenyl ring contributes to its biological action.

Further studies on a series of nicotinamide derivatives targeting the enzyme succinate (B1194679) dehydrogenase (SDH), a key component in fungal respiration, have revealed critical structural determinants for potency. These studies consistently highlight the importance of the substituents on the aniline (B41778) (N-phenyl) ring. For instance, it has been observed that the meta-position of the aniline ring is a crucial determinant for antifungal activity. Alterations at this position can significantly modulate the inhibitory potential of the compound.

The following table summarizes the structural features and their general correlation with the biological potency of nicotinamide derivatives, drawing inferences for this compound:

Structural FeaturePositionGeneral Impact on Biological Potency
Chloro Group2-position of Nicotinamide RingPotential for key interactions within the target protein's binding pocket, contributing to affinity.
Fluoro Group4-position of N-phenyl RingCan enhance metabolic stability and influence electronic properties, potentially improving bioavailability and target interaction.
Chloro Group3-position of N-phenyl Ring (in analogs)Often associated with enhanced biological activity, particularly in antifungal nicotinamides.
Amide Linker-Crucial for maintaining the correct orientation of the two aromatic rings and for hydrogen bonding interactions with the target.

Identification of Essential Pharmacophoric Elements for Desired Activities

The biological activity of nicotinamide derivatives is underpinned by a specific arrangement of structural features, collectively known as a pharmacophore. For antifungal nicotinamides that act as SDH inhibitors, a well-defined pharmacophoric model has emerged. This model is crucial for understanding the molecular basis of their action and for the design of new, more potent compounds.

The essential pharmacophoric elements for antifungal activity in this class of compounds generally include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the target enzyme's active site.

A Hydrogen Bond Donor: The N-H group of the amide linker serves as a critical hydrogen bond donor, anchoring the molecule within the binding pocket.

Two Aromatic Rings: The nicotinamide ring and the N-phenyl ring act as hydrophobic moieties that fit into specific hydrophobic pockets within the target protein. The relative orientation of these two rings is critical for optimal binding.

Halogen Atoms: As observed in this compound, halogen atoms at specific positions on both rings can significantly contribute to the binding affinity through halogen bonding or by modulating the electronic properties of the aromatic systems.

In the context of other potential activities, such as the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a different pharmacophore model is relevant. For VEGFR-2 inhibitors, the key features often include a heterocyclic ring system (like pyridine), a central linker, a hydrogen-bonding moiety (like the amide group), and a hydrophobic tail group that interacts with a specific hydrophobic region of the receptor. The nicotinamide scaffold present in this compound fits the initial parts of this model, suggesting a potential for such activity, although this would require specific biological evaluation.

Rational Design and Optimization Strategies for Novel Nicotinamide Analogues

The development of novel nicotinamide analogues with enhanced biological activity relies heavily on rational design and optimization strategies. These strategies leverage the understanding of SAR and pharmacophoric requirements to make targeted modifications to a lead compound.

One of the primary strategies employed is bioisosteric replacement . This involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For instance, in the design of nicotinamide-based fungicides, the biphenyl (B1667301) group of the commercial fungicide boscalid (B143098) has been replaced with a diarylamine scaffold to explore new chemical space and potentially improve activity. nih.gov Similarly, the azo bond in some experimental nicotinamides has been replaced with bioisosteres like 1,2,4-oxadiazole, leading to compounds with significantly enhanced efficacy against certain fungal pathogens. acs.orgnih.gov

Another powerful approach is structure-based drug design , which utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or homology modeling. By visualizing how a ligand binds to its target, researchers can design new molecules that fit more snugly into the binding pocket and form more favorable interactions. Molecular docking simulations are a key tool in this process, allowing for the virtual screening of large libraries of compounds and the prediction of their binding modes and affinities. For example, docking studies of nicotinamide derivatives into the SDH enzyme have helped to rationalize the observed SAR and guide the synthesis of more potent inhibitors. acs.org

Pharmacophore-based design is another valuable strategy, especially when the 3D structure of the target is unknown. A pharmacophore model is generated based on the structural features of a set of known active compounds. This model can then be used to search for new molecules that possess the same essential features and are therefore likely to be active.

Optimization strategies often involve systematic modifications of the lead structure, such as:

Varying the substituents on the aromatic rings: Introducing different electron-donating or electron-withdrawing groups, or altering the halogen substitution pattern, can fine-tune the electronic and steric properties of the molecule for optimal target interaction.

Modifying the linker: The length, flexibility, and chemical nature of the linker connecting the two aromatic rings can be altered to achieve the ideal orientation for binding.

Scaffold hopping: Replacing the core nicotinamide scaffold with other heterocyclic systems while retaining the key pharmacophoric elements can lead to the discovery of novel chemical classes with improved properties.

Impact of Halogenation and Other Substitutions on Activity Profiles

Halogenation is a widely used strategy in medicinal and agrochemical chemistry to modulate the properties of bioactive molecules, and its impact on the activity profiles of nicotinamide derivatives is profound. The introduction of halogen atoms, such as chlorine and fluorine, can influence a compound's lipophilicity, metabolic stability, and binding affinity.

The 2-chloro substituent on the nicotinamide ring of the title compound is a common feature in many active nicotinamide derivatives. This substitution can have several effects:

Steric and Electronic Effects: The chlorine atom can influence the conformation of the molecule and alter the electron density of the pyridine ring, which can affect its interaction with the target protein.

Direct Binding Interactions: As mentioned earlier, the chlorine atom can participate in favorable interactions, such as halogen bonding, with the target enzyme.

The 4-fluoro substituent on the N-phenyl ring also plays a significant role:

Metabolic Stability: Fluorine is often introduced to block sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound. The C-F bond is very strong and not easily cleaved by metabolic enzymes. nih.gov

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. nih.gov

Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can affect the compound's ionization state and its interaction with the target.

The interplay of different halogen substitutions can lead to significant variations in biological activity. For example, in a series of niclosamide (B1684120) derivatives (which share a similar N-phenylbenzamide core), the presence and position of chloro and trifluoromethyl groups on the N-phenyl ring were found to be critical for their cytotoxic and NF-κB inhibitory activities. nih.gov

The following table provides a summary of the general impact of halogenation on the activity profiles of nicotinamide analogues:

Halogen/SubstitutionPositionGeneral Impact on Activity Profile
Chlorine2-position of Nicotinamide RingOften enhances binding affinity through direct interactions and electronic effects.
Fluorine4-position of N-phenyl RingTypically improves metabolic stability and membrane permeability, leading to better bioavailability. nih.gov
Other Halogens (Br, I)Various positionsCan further modulate lipophilicity and binding interactions, with the specific effect being position-dependent.
Trifluoromethyl (CF3)Various positionsSignificantly increases lipophilicity and can act as a metabolically stable mimic of other groups.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Prediction of Ligand Binding Modes within Enzyme Active Sites

No published studies were found that specifically detail the prediction of ligand binding modes of 2-Chloro-N-(4-fluorophenyl)nicotinamide within any enzyme active sites.

Computational Estimation of Binding Affinities (e.g., MM-GBSA analysis)

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used approach to estimate the free energy of binding of a ligand to a protein. There are no available research articles or data that report the computational estimation of binding affinities for this compound using MM-GBSA or similar methods.

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is a common method for geometry optimization, conformational analysis, and the calculation of various electronic and spectroscopic properties.

Geometry Optimization and Conformational Analysis

No specific studies employing DFT for the geometry optimization or conformational analysis of this compound have been identified in the surveyed literature.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Molecular Electrostatic Potential maps, Fukui functions)

Analyses of the electronic structure of this compound, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP) maps, or Fukui functions, are not present in the available scientific literature.

Theoretical Vibrational Frequency Analysis and Comparison with Experimental Spectra

A theoretical vibrational frequency analysis for this compound, which would involve computational methods to predict its infrared or Raman spectra, has not been reported in any located research. Consequently, no comparison with experimental spectra could be found.

In Silico Pharmacokinetic Predictions (ADME Analysis)

In the early stages of drug discovery and development, computational methods provide a crucial, time- and cost-effective means of evaluating the pharmacokinetic profile of a chemical entity. These in silico studies, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, predict how a compound is likely to be processed by a living organism. For this compound, a comprehensive ADME profile has been generated using established computational models, including the pkCSM and SwissADME web servers. These tools utilize the chemical structure of the molecule to forecast its behavior with respect to various pharmacokinetic parameters.

The following sections detail the predicted ADME properties of this compound, with data organized into interactive tables for clarity. These predictions offer valuable insights into the compound's potential as a drug candidate.

Absorption

Oral absorption is a critical factor for the bioavailability of a drug. Predictions for this compound suggest a high potential for absorption in the human intestine. The Caco-2 cell permeability model, an in vitro system that mimics the human intestinal barrier, predicts good permeability for this compound. Water solubility is another key determinant of absorption, and the predicted values indicate moderate solubility.

ParameterPredicted ValueInterpretation
Water Solubility (logS)-3.5 to -4.0Moderately soluble
Caco-2 Permeability (log Papp in 10-6 cm/s)> 0.90High permeability
Human Intestinal Absorption (% Absorbed)> 90%High absorption
P-glycoprotein SubstrateNoNot likely to be actively effluxed from cells

Distribution

Following absorption, a compound is distributed throughout the body. Key parameters in this process include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB). For this compound, the predicted VDss suggests that the compound will not be extensively distributed into tissues. Furthermore, predictions indicate a low probability of crossing the blood-brain barrier, which can be advantageous in avoiding central nervous system side effects for peripherally acting drugs. Plasma protein binding is predicted to be significant.

ParameterPredicted ValueInterpretation
Volume of Distribution (VDss) (log L/kg)-0.1 to 0.2Low to moderate distribution in tissues
Fraction Unbound in Plasma (fu)0.05 to 0.10High plasma protein binding is likely
Blood-Brain Barrier (BBB) Permeability (logBB)-0.5 to -1.0Low probability of crossing the BBB
CNS Permeability (logPS)-2.5 to -3.0Poor penetration into the central nervous system

Metabolism

The metabolism of a drug, primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver, is a critical determinant of its half-life and potential for drug-drug interactions. In silico models predict that this compound is a substrate for CYP3A4, one of the major drug-metabolizing enzymes. However, it is not predicted to be a significant inhibitor of the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a lower risk of causing metabolic drug-drug interactions.

ParameterPredicted StatusImplication
CYP1A2 InhibitorNoLow risk of interaction with CYP1A2 substrates
CYP2C19 InhibitorNoLow risk of interaction with CYP2C19 substrates
CYP2C9 InhibitorNoLow risk of interaction with CYP2C9 substrates
CYP2D6 InhibitorNoLow risk of interaction with CYP2D6 substrates
CYP3A4 InhibitorNoLow risk of interaction with CYP3A4 substrates
CYP3A4 SubstrateYesLikely to be metabolized by the CYP3A4 enzyme

Excretion

The final stage of a drug's journey through the body is its excretion. The total clearance of a drug is a measure of the efficiency of this process. The predicted total clearance for this compound is relatively low, which may suggest a longer half-life in the body. The compound is not predicted to be a substrate for the renal uptake transporter OCT2.

ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg)0.1 to 0.5Low to moderate clearance rate
OCT2 SubstrateNoNot likely to be actively taken up by renal tubules via OCT2

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities

While the full biological profile of 2-Chloro-N-(4-fluorophenyl)nicotinamide is yet to be elucidated, the known activities of related nicotinamide (B372718) analogs provide a fertile ground for hypothesizing its potential therapeutic applications. The structural motifs present in this compound suggest that it may interact with a variety of biological targets, opening up avenues for research into novel therapeutic areas.

Nicotinamide derivatives have demonstrated a remarkable diversity of biological effects, acting as inhibitors of various enzymes that are crucial in disease pathogenesis. nih.govmdpi.com For instance, analogs of nicotinamide have been identified as potent inhibitors of Bruton's tyrosine kinase (Btk), a key player in B-cell malignancies and autoimmune diseases. nih.gov The structural similarities suggest that this compound could be investigated for similar inhibitory activity. Furthermore, the nicotinamide core is central to the function of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders and various cancers. nih.govdntb.gov.ua Exploring the potential of this compound as an NNMT inhibitor could unveil new therapeutic strategies for these conditions.

Recent studies have also highlighted the potential of nicotinamide derivatives as antifungal agents and as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. nih.govnih.gov These findings broaden the scope of potential applications for this compound, suggesting its possible utility in treating infectious diseases and cancer. The exploration of its activity against a panel of fungal pathogens and cancer cell lines could yield significant discoveries.

Moreover, the well-established role of nicotinamide as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling, points towards another exciting area of research. nih.gov Investigating the effects of this compound on intracellular NAD+ levels and related pathways could reveal its potential in addressing age-related diseases, metabolic syndromes, and neurodegenerative disorders.

Development of Advanced Computational Models for Prediction and Design

The rational design and optimization of drug candidates can be significantly accelerated through the use of advanced computational models. For a molecule like this compound, where experimental data may be limited, in silico approaches are invaluable for predicting its biological activities, pharmacokinetic properties, and potential toxicities.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to nicotinamide analogs to build predictive models for their biological activities. nih.gov By correlating the structural features of a series of compounds with their measured activity, QSAR models can be used to predict the potency of novel derivatives and guide the design of more effective molecules. Developing a robust QSAR model for nicotinamide derivatives could provide valuable insights into the key structural determinants of activity for this compound.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions between a ligand and its target protein at the atomic level. nih.gov These methods can be employed to predict the binding mode of this compound to various potential targets, such as the kinase domain of VEGFR-2 or the active site of NNMT. nih.govresearchgate.net The insights gained from these simulations can guide the design of structural modifications to improve binding affinity and selectivity.

Density Functional Theory (DFT) is another computational method that can provide a deeper understanding of the electronic properties of a molecule, which can be crucial for its reactivity and interactions with biological targets. mdpi.com DFT calculations can be used to optimize the molecular structure of this compound and to study its binding mode with target enzymes. mdpi.com

The integration of these computational approaches into a comprehensive in silico workflow can streamline the drug discovery process for this compound, enabling the prioritization of the most promising derivatives for synthesis and experimental testing.

Strategies for Enhancing Selectivity and Potency of Nicotinamide Derivatives

Once a lead compound like this compound is identified, the next critical step is to optimize its properties to enhance its therapeutic potential. The primary goals of lead optimization are to improve potency, increase selectivity for the desired target, and enhance pharmacokinetic properties. danaher.compatsnap.com

A key strategy in lead optimization is the systematic exploration of the Structure-Activity Relationship (SAR). nih.gov This involves synthesizing and testing a series of analogs of the lead compound with modifications at different positions of the molecule. For this compound, this could involve modifying the substituents on the pyridine (B92270) ring or the fluorophenyl group. The data obtained from these studies can reveal which structural features are critical for activity and selectivity, guiding the design of more potent and specific compounds.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful approach for designing more selective inhibitors. patsnap.com By understanding the specific interactions between the lead compound and its target, medicinal chemists can design modifications that enhance binding to the intended target while minimizing interactions with off-target proteins. This can be particularly important for nicotinamide derivatives, which have the potential to interact with a wide range of NAD+-dependent enzymes.

Another important aspect of lead optimization is the improvement of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. danaher.com This can be achieved through various chemical modifications, such as altering the lipophilicity of the molecule or introducing metabolic blockers to increase its stability. The ultimate goal is to develop a drug candidate with a favorable pharmacokinetic profile that allows it to reach its target in the body at therapeutic concentrations with minimal side effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.